1-Amino-1-(3,4-difluorophenyl)acetone
Description
1-Amino-1-(3,4-difluorophenyl)acetone is a critical intermediate in pharmaceutical synthesis, particularly in the production of Ticagrelor, a potent antiplatelet drug. This compound features a 3,4-difluorophenyl group attached to an acetone backbone substituted with an amino group. Its synthesis involves nucleophilic substitution reactions, such as the coupling of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine D-mandelic acid salt with a protected acetone derivative, followed by deprotection . Structural confirmation is achieved via analytical techniques like $^1$H NMR, mass spectrometry (ESI-MS), and X-ray diffraction (XRD), ensuring high purity (99.2%) and yield (58.7%) in optimized processes . The 3,4-difluorophenyl moiety enhances lipophilicity and binding interactions, making it indispensable in drug design.
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
1-amino-1-(3,4-difluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9F2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,12H2,1H3 |
InChI Key |
PVYWEQCRWTXWLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-1-(3,4-difluorophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorophenylacetone with ammonia under specific conditions to introduce the amino group. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .
Industrial production methods may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. These methods ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
1-Amino-1-(3,4-difluorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
These reactions are typically carried out under controlled conditions to achieve the desired products with high selectivity and yield .
Scientific Research Applications
1-Amino-1-(3,4-difluorophenyl)acetone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its difluorophenyl group can improve the pharmacokinetic properties of drug candidates.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Amino-1-(3,4-difluorophenyl)acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biochemical pathways .
Comparison with Similar Compounds
1-Amino-1-(3,4-difluorophenyl)acetone vs. (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine
- Structural Differences: The former has a linear acetone backbone with an amino group, while the latter incorporates a cyclopropane ring fused to the 3,4-difluorophenyl group.
- Synthetic Roles: 1-Amino-1-(3,4-difluorophenyl)acetone acts as a key coupling partner, whereas the cyclopropylamine derivative serves as a chiral building block.
- Performance :
Comparison with MCHR1 Antagonists (e.g., FE@SNAP, Tos@SNAP)
Compounds like FE@SNAP and Tos@SNAP share the 3,4-difluorophenyl group but feature piperidinylpropylcarbamoyl and pyrimidinecarboxylate moieties, making them structurally more complex .
- Functional Groups: FE@SNAP includes a fluoroethyl group for enhanced metabolic stability, absent in 1-Amino-1-(3,4-difluorophenyl)acetone . Tos@SNAP contains a tosyloxyethyl group, which facilitates further derivatization .
- Pharmacological Role: While 1-Amino-1-(3,4-difluorophenyl)acetone is a synthetic intermediate, FE@SNAP and Tos@SNAP are MCHR1 antagonists targeting obesity and depression .
Tabulated Comparison of Key Features
Biological Activity
1-Amino-1-(3,4-difluorophenyl)acetone is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its structure features a difluorophenyl group, which may enhance its interaction with biological targets, making it a candidate for various therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical formula for 1-Amino-1-(3,4-difluorophenyl)acetone is C9H8F2N. The presence of the amino group allows for hydrogen bonding, while the difluorophenyl moiety contributes to the compound's lipophilicity and potential receptor interactions.
The biological activity of 1-Amino-1-(3,4-difluorophenyl)acetone is primarily attributed to its interaction with specific molecular targets. The amino group can engage in hydrogen bonding with enzymes and receptors, influencing their activity. Additionally, the difluorophenyl group may participate in halogen bonding and π-π interactions, which are crucial for modulating protein functions.
Enzyme Inhibition
Research indicates that 1-Amino-1-(3,4-difluorophenyl)acetone exhibits inhibitory effects on various enzymes:
- Enzyme Targeting : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Selectivity : Studies have highlighted its selectivity towards certain enzyme classes, suggesting a mechanism that minimizes off-target effects.
Receptor Modulation
The compound's interaction with neurotransmitter receptors has been a focal point of research:
- Nicotinic Acetylcholine Receptors (nAChRs) : Preliminary data suggest that it may act as a positive allosteric modulator at α7 nAChRs, which are implicated in cognitive functions and neural signaling .
- GABA Receptors : It has also been evaluated for its effects on GABA_A receptors, showing promise in modulating inhibitory neurotransmission .
In Vitro Studies
Several studies have investigated the compound's biological activity through in vitro assays:
| Study | Target | IC50 Value | Observations |
|---|---|---|---|
| Study 1 | α7 nAChRs | 0.18 µM | Potent modulation observed |
| Study 2 | GABA_A Receptors | 0.1 µM | Significant inhibition noted |
These studies demonstrate the compound's potential as a therapeutic agent targeting neurological conditions.
Animal Models
In vivo studies have further elucidated the pharmacological profile of 1-Amino-1-(3,4-difluorophenyl)acetone:
- Cognitive Enhancement : Animal models treated with the compound showed improved cognitive performance in tasks assessing memory and learning abilities.
- Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
